![molecular formula C7H12N4 B1472328 (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine CAS No. 1504741-55-2](/img/structure/B1472328.png)
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine
Übersicht
Beschreibung
“(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine” is a small organic molecule that is part of a focused library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . This compound is a building block in medicinal chemistry and has been used to create a variety of derivatives with different substituents in position 3 . It is a yellow solid with a melting point of 170–174°C .
Synthesis Analysis
The synthesis of this compound involves several steps, including hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
Chemical Reactions Analysis
This compound is used as a building block in medicinal chemistry to create a variety of derivatives . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
Physical And Chemical Properties Analysis
This compound is a yellow solid with a melting point of 170–174°C . Its 1H NMR spectrum (400 MHz, DMSO-d6) is as follows: δ, ppm (J, Hz): 3.12 (2H, t, J = 6.0, 6-CH2); 3.63 (2H, t, J = 5.7, CH2CH2OH); 3.78 (2H, t, J = 6.0, 5-CH2); 4.43 (2H, t, J = 5.6, CH2CH2OH); 4.61 (2H, s, 8-CH2) .
Wissenschaftliche Forschungsanwendungen
Antidepressant Applications
The structural motif of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine has been identified in compounds showing promise as antidepressants . The ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, makes this class of compounds a subject of interest for developing new antidepressant drugs.
Antipsychotic Potential
Compounds with the tetrahydro-[1,2,4]triazolo[4,3-a]pyridine scaffold have been explored for their antipsychotic effects . These molecules may interact with dopamine receptors, which are crucial in the pathophysiology of psychotic disorders, offering a pathway for novel antipsychotic drug development.
Antihistamine Properties
The triazolopyridine derivatives exhibit antihistamine activity, which can be beneficial in treating allergic reactions . By acting on histamine receptors, these compounds could provide relief from symptoms such as itching, sneezing, and hives.
Anti-fungal Applications
The unique structure of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine has been linked to anti-fungal properties . This suggests potential use in developing treatments for fungal infections, which are a significant concern in immunocompromised patients.
Anticancer Research
Research indicates that triazolopyridine analogs can have potent anticancer effects . These compounds may inhibit cancer cell growth and proliferation, making them valuable candidates for anticancer drug discovery.
Anti-inflammatory and Analgesic Effects
The compound’s framework is associated with anti-inflammatory and analgesic activities . This is particularly relevant for conditions like rheumatoid arthritis and neuropathic pain, where inflammation plays a central role.
Antioxidant Capabilities
The antioxidant properties of triazolopyridine derivatives make them interesting for research into diseases where oxidative stress is implicated . They could potentially be used to combat oxidative damage in various pathological conditions.
DPP-4 Inhibition and Diabetes Management
One of the most notable applications is the compound’s role as a DPP-4 inhibitor, exemplified by the FDA-approved anti-diabetes drug sitagliptin . This application highlights the compound’s potential in managing type 2 diabetes by modulating the incretin pathway.
Wirkmechanismus
Zukünftige Richtungen
The development of this compound and its derivatives is a promising area in medicinal chemistry. The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . Novel derivatives of this compound have been evaluated as γ-secretase modulators (GSMs), showing a potent Aβ42-lowering effect, high bioavailability, and good blood-brain barrier permeability in mice .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-4-6-1-2-11-5-9-10-7(11)3-6/h5-6H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAHQEGOYONBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1472246.png)
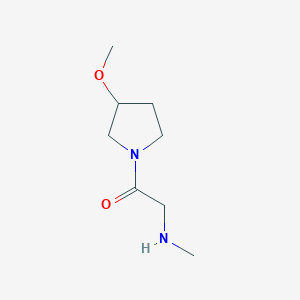


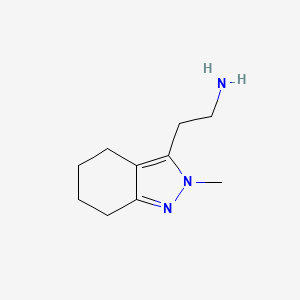
![2-cyclopropyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1472254.png)

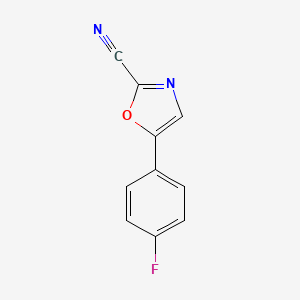

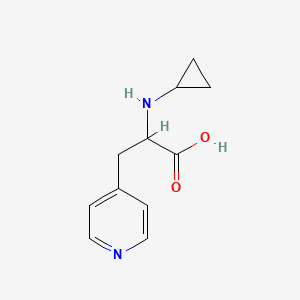
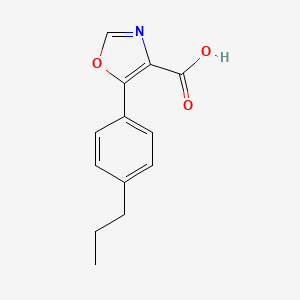
![N-[2-(3-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1472267.png)
